4-Methoxy-2-nitro-N,N-dimethylaniline
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Overview
Description
Benzenamine, 4-methoxy-N,N-dimethyl-2-nitro- is an organic compound with the molecular formula C9H12N2O3. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a nitro group, a methoxy group, and two dimethylamino groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenamine, 4-methoxy-N,N-dimethyl-2-nitro- can be synthesized through the reaction of methoxybenzenamine with nitro compounds under specific conditions. One common method involves the nitration of methoxybenzenamine using nitric acid and sulfuric acid as catalysts. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
In industrial settings, the production of Benzenamine, 4-methoxy-N,N-dimethyl-2-nitro- often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methoxy-N,N-dimethyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of various substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 4-methoxy-N,N-dimethyl-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-methoxy-N,N-dimethyl-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to changes in cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-N,N-dimethyl-: Similar structure but lacks the nitro group.
Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but lacks the methoxy group.
Benzenamine, 4-methoxy-N-methyl-: Similar structure but has only one methyl group attached to the nitrogen
Uniqueness
Benzenamine, 4-methoxy-N,N-dimethyl-2-nitro- is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
60049-83-4 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-methoxy-N,N-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)8-5-4-7(14-3)6-9(8)11(12)13/h4-6H,1-3H3 |
InChI Key |
KSVTUPVNIVTQBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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